Diethyl 5-hydroxypyridine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-hydroxypyridine-3,4-dicarboxylate is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of two ester groups and a hydroxyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-hydroxypyridine-3,4-dicarboxylate can be synthesized through several methods. One common method involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The ester and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation . Reduction reactions may involve hydrogen gas or metal hydrides, while substitution reactions typically use nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Scientific Research Applications
Diethyl 5-hydroxypyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 5-hydroxypyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Another pyridine derivative with similar ester groups but different substitution patterns.
Diethyl 4-hydroxypyridine-2,6-dicarboxylate: Similar in structure but with hydroxyl and ester groups at different positions.
Diethyl 3,4-pyrroledicarboxylate: A related compound with a pyrrole ring instead of a pyridine ring.
Uniqueness
Diethyl 5-hydroxypyridine-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H13NO5 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
diethyl 5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(13)9(7)11(15)17-4-2/h5-6,13H,3-4H2,1-2H3 |
InChI Key |
OKOHHZIMLYLGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.